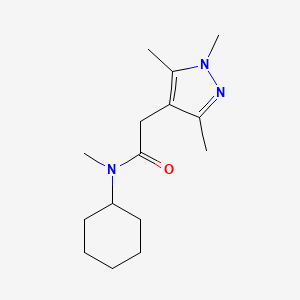
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CTMP, is a novel psychoactive substance that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of pyrazolam derivatives and has been found to exhibit anxiolytic and cognitive-enhancing effects.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to act as a selective inhibitor of the dopamine transporter. This leads to an increase in dopamine levels in the brain, which is associated with the anxiolytic and cognitive-enhancing effects of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to increase dopamine levels in the brain, which is associated with improved cognitive function and reduced anxiety. Additionally, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to enhance the activity of the dopamine transporter, which could have implications for the treatment of addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is the lack of long-term safety data, which could limit its potential therapeutic applications.
Future Directions
There are several future directions for the research of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of new analogs with improved therapeutic potential. Additionally, further studies are needed to determine the long-term safety and efficacy of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in humans. Finally, the potential use of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in the treatment of addiction warrants further investigation.
Conclusion:
In conclusion, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a promising compound with potential therapeutic applications in the treatment of anxiety disorders, cognitive impairments, and addiction. While more research is needed to fully understand its mechanism of action and long-term safety, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide represents a promising avenue for future research in the field of psychoactive substances.
Synthesis Methods
The synthesis of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with cyclohexylamine and methyl chloroacetate. The resulting product is then purified by recrystallization to obtain N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in high yield and purity.
Scientific Research Applications
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anxiolytic and cognitive-enhancing effects, making it a promising candidate for the treatment of anxiety disorders and cognitive impairments. Additionally, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to enhance the activity of the dopamine transporter, which could have implications for the treatment of addiction.
properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11-14(12(2)18(4)16-11)10-15(19)17(3)13-8-6-5-7-9-13/h13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRSMEWPMAICAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide](/img/structure/B7505201.png)
![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)

![(2-oxo-2-piperidin-1-ylethyl) (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7505220.png)
![2-methyl-N-[1-(2-methylphenyl)ethyl]furan-3-carboxamide](/img/structure/B7505224.png)
![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7505235.png)
![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 3-methylsulfonylbenzoate](/img/structure/B7505238.png)
![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide](/img/structure/B7505245.png)
![1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B7505253.png)


![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)
![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)
